molecular formula C8H12O2 B13932367 Methyl 3-ethylcyclobutene-1-carboxylate

Methyl 3-ethylcyclobutene-1-carboxylate

Cat. No.: B13932367
M. Wt: 140.18 g/mol
InChI Key: AKESCXHQZRTJHV-UHFFFAOYSA-N
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Description

Methyl 3-ethylcyclobutene-1-carboxylate is an organic compound that belongs to the class of cyclobutene derivatives. Cyclobutene compounds are characterized by a four-membered ring containing a double bond. The presence of the ester functional group (carboxylate) and the ethyl substituent on the cyclobutene ring makes this compound unique and interesting for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethylcyclobutene-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of ethyl-substituted alkenes with appropriate reagents can lead to the formation of the cyclobutene ring. The esterification of the resulting cyclobutene derivative with methanol in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylcyclobutene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-ethylcyclobutene-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-ethylcyclobutene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethylcyclobutene-1-carboxylate is unique due to its specific substitution pattern and the presence of both the cyclobutene ring and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 3-ethylcyclobutene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-3-6-4-7(5-6)8(9)10-2/h4,6H,3,5H2,1-2H3

InChI Key

AKESCXHQZRTJHV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=C1)C(=O)OC

Origin of Product

United States

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